molecular formula C17H11Cl2F3N4O B11450167 6-(4-Chlorobenzyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol

6-(4-Chlorobenzyl)-3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol

Cat. No.: B11450167
M. Wt: 415.2 g/mol
InChI Key: BIVQJTXSPDOAFD-UHFFFAOYSA-N
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Description

3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. The presence of chloro and trifluoromethyl groups adds to its chemical reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the temperature does not exceed 70°C . This step is followed by the addition of p-toluenesulfonic acid in a polar solvent, with the reaction temperature maintained from 40°C up to the solvent’s reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques are crucial in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]AMINO}-6-[(4-CHLOROPHENYL)METHYL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C17H11Cl2F3N4O

Molecular Weight

415.2 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-3-[4-chloro-3-(trifluoromethyl)anilino]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H11Cl2F3N4O/c18-10-3-1-9(2-4-10)7-14-15(27)24-16(26-25-14)23-11-5-6-13(19)12(8-11)17(20,21)22/h1-6,8H,7H2,(H2,23,24,26,27)

InChI Key

BIVQJTXSPDOAFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)Cl

Origin of Product

United States

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